5-Methoxymethyl-3-pyrrol-1-yl-oxazolidin-2-one
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Overview
Description
5-Methoxymethyl-3-pyrrol-1-yl-oxazolidin-2-one is a heterocyclic compound that combines the structural features of pyrrole and oxazolidinone. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxymethyl-3-pyrrol-1-yl-oxazolidin-2-one can be achieved through several methods:
Intramolecular Heterocyclization: This method involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature.
Triazabicyclodecene Catalysis: The synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates is carried out under the conditions of triazabicyclodecene catalysis.
Modified Curtius Rearrangement: Treatment of 4-benzyl- or 4-isopropyl-substituted N-(3-hydroxy-1-oxoprop-1-yl)thiazolidinethiones with trimethylsilyl azide affords 4,5-disubstituted oxazolidin-2-ones via the modified Curtius rearrangement.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Methoxymethyl-3-pyrrol-1-yl-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Methoxymethyl-3-pyrrol-1-yl-oxazolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is of interest for the development of new antibacterial drugs with low resistance potential.
Biological Studies: It is used in the study of biomolecule-ligand complexes and structure-based drug design.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxymethyl-3-pyrrol-1-yl-oxazolidin-2-one involves its interaction with molecular targets and pathways. The compound’s pyrrole and oxazolidinone moieties contribute to its biological activity by interacting with specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Formyl-5-methoxymethyl-1H-pyrrol-1-ylacetic acid: A pyrrole alkaloid with similar structural features.
4-Formyl-5-methoxymethyl-1H-pyrrol-1-ylbutanoic acid: Another pyrrole alkaloid with comparable properties.
Uniqueness
5-Methoxymethyl-3-pyrrol-1-yl-oxazolidin-2-one is unique due to its combination of pyrrole and oxazolidinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H12N2O3 |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
(5S)-5-(methoxymethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H12N2O3/c1-13-7-8-6-11(9(12)14-8)10-4-2-3-5-10/h2-5,8H,6-7H2,1H3/t8-/m0/s1 |
InChI Key |
RWCYHUWSHCXNRR-QMMMGPOBSA-N |
Isomeric SMILES |
COC[C@@H]1CN(C(=O)O1)N2C=CC=C2 |
Canonical SMILES |
COCC1CN(C(=O)O1)N2C=CC=C2 |
Origin of Product |
United States |
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